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Compound of Interest

Compound Name: Dadahol A

Cat. No.: B565587

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, analytical
methodologies, and biological context of Dadahol A, a naturally occurring neolignan derivative.
The information presented is intended to support research and development efforts involving
this compound.

Physicochemical Properties of Dadahol A

Dadahol A is a phenylpropanoid compound.[1] It is a natural product that has been isolated
from the branches of Morus alba L. (white mulberry).[1][2] The compound's key identifiers and
physicochemical parameters are summarized below.
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Identifier/Property Value

[(E)-3-[4-[1-hydroxy-1-(4-hydroxy-3-
methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-
IUPAC Name 2-enoylloxypropan-2-ylloxy-3,5-
dimethoxyphenyl]prop-2-enyl] (E)-3-(4-
hydroxyphenyl)prop-2-enoate[3]

Molecular Formula C39H38012[3]
Molecular Weight 698.7 g/mol [1][3]
CAS Number 405281-76-7[1]
PubChem CID 10908643[3]

COC1=CC(=CC(=C10C(COC(=0)/C=C/C2=CC
Canonical SMILES =C(C=C2)0)C(C3=CC(=C(C=C3)0)0C)0)OC)/
C=C/COC(=0)/C=C/C4=CC=C(C=C4)0[3]

INChl=1S/C39H38012/c1-46-32-23-28(12-17-
31(32)42)38(45)35(24-50-37(44)19-11-26-8-15-
30(41)16-9-26)51-39-33(47-2)21-27(22-

InChl
34(39)48-3)5-4-20-49-36(43)18-10-25-6-13-
29(40)14-7-25/h4-19,21-23,35,38,40-
42,45H,20,24H2,1-3H3/b5-4+,18-10+,19-11+[3]
InChlKey IKHAPHPJWABCCU-WGSZPKJISA-N[3]
Purity >98%][1]
B Soluble in Chloroform, Dichloromethane, Ethyl
Solubility

Acetate, DMSO, Acetone[1]

Experimental Protocols

The structural elucidation and characterization of Dadahol A are accomplished through a
combination of spectroscopic and spectrometric techniques.

2.1. Isolation and Purification
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Dadahol A can be isolated from the ethyl acetate-soluble extract of the twigs of Morus alba L.
[1] The purification process typically involves chromatographic techniques such as column
chromatography followed by high-performance liquid chromatography (HPLC) to achieve a
purity of 298%.[1]

2.2. Structural Elucidation

The structure of Dadahol A was determined using spectroscopic and chemical methods.[1]
While the specific details of the original elucidation are found in the primary literature, a
standard approach would involve the following:

e Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (*H and *3C) and 2D (COSY, HSQC,
HMBC) NMR experiments are conducted to determine the chemical structure, including the
connectivity of atoms and the stereochemistry of the molecule.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine
the exact molecular weight and elemental composition.[3] LC-MS (Liquid Chromatography-
Mass Spectrometry) can be used to analyze the compound, with precursor m/z values of
716.27 for [M+NH4]+ and 697.229 for [M-H]- having been reported.[3]

2.3. Purity Analysis

The purity of Dadahol A is typically assessed by HPLC, often using a UV detector. A purity of
>98% is commercially available.[1]

Biological Activity

Dadahol A has been evaluated for its inhibitory effects against cyclooxygenase-1 (COX-1) and
-2 (COX-2).[1] Additionally, it has been studied in the context of its anti-inflammatory properties.
For instance, in a study investigating natural products from Artocarpus heterophyllus, Dadahol
A was among the compounds collected to be tested for its effect on lipopolysaccharide (LPS)-

stimulated inflammatory response in RAW264.7 macrophages.[1]

Visualizations

4.1. Experimental Workflow for Physicochemical Characterization
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The following diagram illustrates a typical workflow for the isolation and characterization of
Dadahol A.
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Workflow for the Isolation and Characterization of Dadahol A.

4.2. Potential Signaling Pathway Inhibition

Given that Dadahol A has been investigated for its effects on COX-1 and COX-2, a simplified
diagram illustrating the cyclooxygenase pathway is relevant. Inhibition of these enzymes would
block the conversion of arachidonic acid to prostaglandins.
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Simplified Cyclooxygenase (COX) Signaling Pathway and Potential Inhibition by Dadahol A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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